molecular formula C43H83NO7S B1146127 DOTAP Transfection Reagent CAS No. 144189-73-1

DOTAP Transfection Reagent

Cat. No.: B1146127
CAS No.: 144189-73-1
M. Wt: 758.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

DOTAP Transfection Reagent is a useful research compound. Its molecular formula is C43H83NO7S and its molecular weight is 758.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enhancing DNA Delivery in the Presence of Serum : DOTAP, when combined with cholesterol, significantly improves in vitro transfection levels in serum concentrations up to 80%. This suggests an enhanced cell binding and uptake mechanism, which is crucial for maintaining transfection in the presence of serum (Crook et al., 1998).

  • Gene Transfection in Macrophages : DOTAP has been tested for its efficiency in gene transfection of macrophages, which are known to be resistant to such processes. While LipofectAMINE showed higher transfection efficiency, DOTAP still demonstrated significant capabilities in this area (Dokka et al., 2000).

  • Immunoadjuvant for Anti-Tumor Therapy : DOTAP has been used as an adjuvant with recombinant tumor-associated antigens to induce immune responses and protective immunity in mice. This study demonstrated that DOTAP could be a useful tool for active anti-tumor immunotherapy in clinical trials (Bei et al., 1998).

  • Enhancing Cationic Lipid-Mediated Gene Transfer : Research has shown that adding a synthetic pH-sensitive anionic polymer to DOTAP and DNA mixtures markedly enhances gene expression levels and the fraction of cells transfected, suggesting significant improvements for in vivo intracellular delivery of therapeutic agents (Cheung et al., 2001).

  • Solid Lipid Nanoparticles for Gene Delivery : Studies on solid lipid nanoparticles (SLNs) incorporating DOTAP have shown that the formulation components significantly influence in vitro transfection capacity. The DOTAP/DNA ratio plays a crucial role in determining transfection activity (Del Pozo-Rodríguez et al., 2007).

  • Viral Glycoprotein Delivery into MHC Antigen-Presentation Pathway : DOTAP has been used to deliver recombinant glycoproteins of viruses into cells, facilitating their presentation by class I major histocompatibility complex (MHC) molecules. This highlights its potential in vaccine development and studying viral immunity (Walker et al., 1992).

  • Enhancing Bacterial Adhesion and Invasion : DOTAP treatment of bacteria like Yersinia similis has been shown to significantly increase their adhesion and invasion frequencies in intestinal epithelial cells, suggesting potential applications in studying bacterial pathogenicity (Böhringer et al., 2020).

Mechanism of Action

Target of Action

DOTAP, or 1,2-dioleoyl-3-trimethylammonium propane, is a cationic lipid used for the liposomal transfection of oligonucleotides in gene therapy . The primary targets of DOTAP are nucleic acids and target cell membranes . It is suitable for transient and stable transfection of mammalian cell lines with DNA (plasmids, bacmids) and modified nucleic acids (antisense oligonucleotides) .

Mode of Action

The key structural element of DOTAP is its quaternary ammonium headgroup, which is responsible for interactions with both nucleic acids and target cell membranes . The choice of counterion strongly affects both lipid packing and hydration of DOTAP, which are fundamental to the design of a major class of transfection lipids .

Biochemical Pathways

The biochemical pathways affected by DOTAP are primarily related to the delivery of therapeutic nucleic acids. DOTAP is used in lipid nanoparticle formulations for intracellular delivery of therapeutic nucleic acids, particularly mRNA vaccines and siRNA cancer treatments .

Pharmacokinetics

The optimal working concentration of dotap is dependent on several parameters, including the cell line being used, concentration and type of nucleic acid (dna, rna), and incubation time .

Result of Action

The result of DOTAP’s action is the successful transfection of cells with nucleic acids. This is achieved through the formation of lipoplexes, which are complexes of cationic lipids and nucleic acids. These lipoplexes are taken up by cells, allowing the nucleic acids to be released and expressed within the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DOTAP. For instance, the solutions of DNA or RNA and DOTAP transfection reagent should have ambient temperature and should be gently vortexed prior to use . Moreover, the presence of serum can affect the efficiency of transfections produced by DOTAP .

Future Directions

DOTAP Transfection Reagent is receiving renewed attention due to recent successes with its use in lipid nanoparticle formulations for intracellular delivery of therapeutic nucleic acids, particularly COVID-19 mRNA vaccines and siRNA cancer treatments . The influence of various factors in the formulation of DOTAP cationic lipid nanoparticles is being studied to improve drug delivery of nucleic acid-based vaccines and therapies .

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMRWWHFJMENJH-LQDDAWAPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H83NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144189-73-1
Record name DOTAP methyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144189-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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